molecular formula C12H16BrNO3 B1403115 4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide CAS No. 1309682-37-8

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide

Cat. No.: B1403115
CAS No.: 1309682-37-8
M. Wt: 302.16 g/mol
InChI Key: VZGNERBWTMMQKF-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a hydroxy group, and a methoxy group attached to a benzene ring, along with a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide typically involves the following steps:

    Bromination: The starting material, 3-methoxybenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the benzene ring.

    Amidation: The brominated intermediate is then reacted with 2-hydroxy-2-methylpropylamine under appropriate conditions to form the desired benzamide. This step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or reduced to a methyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.

Major Products Formed

    Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

    Oxidation: The major product would be 4-bromo-N-(2-oxo-2-methylpropyl)-3-methoxybenzamide.

    Reduction: The major product would be 4-bromo-N-(2-methylpropyl)-3-methoxybenzamide.

    Hydrolysis: The products would be 4-bromo-3-methoxybenzoic acid and 2-hydroxy-2-methylpropylamine.

Scientific Research Applications

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: This compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving brominated aromatic compounds.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide: Similar structure but with a shorter alkyl chain.

    4-bromo-N-(2-hydroxy-2-phenylethyl)-3-methoxybenzamide: Similar structure but with a phenyl group in the alkyl chain.

    4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide is unique due to the specific combination of substituents on the benzene ring and the propyl chain. The presence of the bromine atom can significantly influence its reactivity and binding properties compared to similar compounds with different halogens or alkyl chains.

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-12(2,16)7-14-11(15)8-4-5-9(13)10(6-8)17-3/h4-6,16H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGNERBWTMMQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=C(C=C1)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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